![molecular formula C14H17NO2 B14313458 Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester CAS No. 116491-54-4](/img/structure/B14313458.png)
Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester is an organic compound with a unique structure that combines a carbamate group with a phenyl ring substituted with a hexynyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester typically involves the reaction of 2-(1-hexynyl)phenylamine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The phenyl ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Formation of phenyl oxides.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Applications De Recherche Scientifique
Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active phenylamine, which can then interact with biological targets. The hexynyl group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Carbamic acid, phenyl ester
- Carbamic acid, methyl ester
- Phenyl carbamate
Uniqueness
Carbamic acid, [2-(1-hexynyl)phenyl]-, methyl ester is unique due to the presence of the hexynyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
116491-54-4 |
|---|---|
Formule moléculaire |
C14H17NO2 |
Poids moléculaire |
231.29 g/mol |
Nom IUPAC |
methyl N-(2-hex-1-ynylphenyl)carbamate |
InChI |
InChI=1S/C14H17NO2/c1-3-4-5-6-9-12-10-7-8-11-13(12)15-14(16)17-2/h7-8,10-11H,3-5H2,1-2H3,(H,15,16) |
Clé InChI |
XPVRZUMPSCNLGV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC#CC1=CC=CC=C1NC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


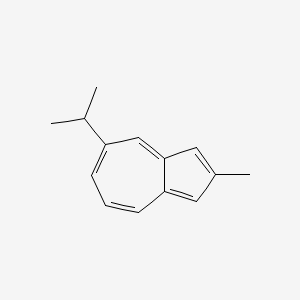
![4-{2-[4-(Trifluoromethanesulfonyl)phenyl]hydrazinylidene}cyclohexa-2,5-dien-1-one](/img/structure/B14313383.png)
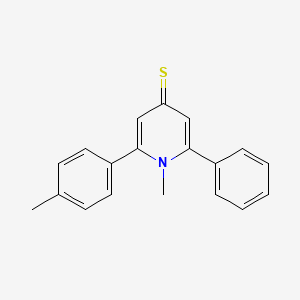
![2-[(3-Ethenylphenyl)methoxy]-N,N-dimethylethan-1-amine](/img/structure/B14313395.png)
![Pyrazolo[1,5-c]pyrimidin-7(6H)-one, 2,5-diphenyl-](/img/structure/B14313408.png)
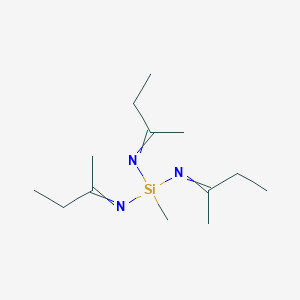
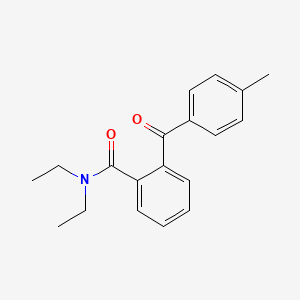
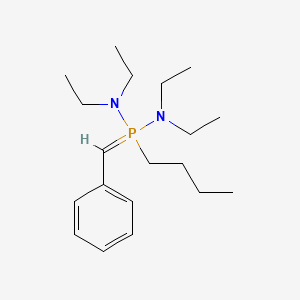
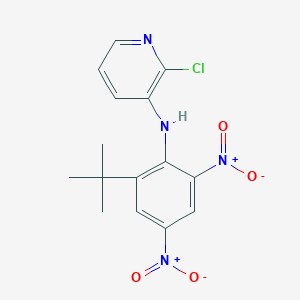
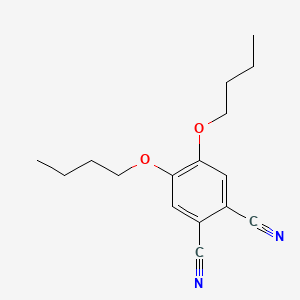

![N-{[(Benzyloxy)carbonyl]oxy}hex-3-enamide](/img/structure/B14313437.png)
silane](/img/structure/B14313442.png)
![N,N-Bis[(trifluoromethyl)sulfanyl]methanamine](/img/structure/B14313443.png)
